molecular formula C11H13N3O2S B13045862 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13045862
M. Wt: 251.31 g/mol
InChI Key: CJZHTOLIZRKLNP-UHFFFAOYSA-N
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Description

2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidine derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking downstream signaling pathways that promote cell proliferation . This inhibition can lead to reduced tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidine derivatives, such as:

Uniqueness

What sets 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the methoxy group at the 8-position and the amino group at the 2-position can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

2-amino-8-methoxy-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3O2S/c1-16-5-2-3-7-6(4-5)8-9(17-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15)

InChI Key

CJZHTOLIZRKLNP-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N

Origin of Product

United States

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